molecular formula C59H67F2N7O11 B1193513 SJFdelta CAS No. 2254609-23-7

SJFdelta

Katalognummer: B1193513
CAS-Nummer: 2254609-23-7
Molekulargewicht: 1120.2798
InChI-Schlüssel: CGOWEGDPCPSDKZ-WFYKIECOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-N’-[3-fluoro-4-[7-[4-[4-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic molecule featuring multiple functional groups, including fluoro, hydroxy, methoxy, and thiazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of various intermediates. One of the key steps is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the fluoro group may yield a hydrocarbon.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and development.

Biologische Aktivität

SJFdelta is a novel compound classified as a PROteolysis TArgeting Chimera (PROTAC) specifically designed to selectively degrade the p38 delta mitogen-activated protein kinase (p38δ). This compound has garnered attention due to its unique mechanism of action, which allows it to target specific proteins for degradation, making it a promising candidate for therapeutic applications, particularly in oncology and inflammatory diseases.

This compound is composed of a multikinase inhibitor, foretinib, linked to a von Hippel-Lindau (VHL) ligand. This structural configuration enables this compound to selectively bind to p38δ while exhibiting minimal interaction with other isoforms such as p38α, p38β, and p38γ. The compound's biological activity is characterized by its ability to induce proteasomal degradation of p38δ, as evidenced by its degradation concentration (DC50) of 46.17 nM and a maximum degradation rate (Dmax) of 99.41% in cellular models, particularly in MDA-MB-231 breast cancer cells .

Biological Activity and Selectivity

The selectivity of this compound for p38δ over other p38 isoforms is crucial for minimizing off-target effects, which are common challenges in drug development. The following table summarizes the biological activity and selectivity of this compound compared to similar compounds:

CompoundTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Unique Features
This compoundp38δVHL46.1799.41Selective for p38δ
SJFalphap38αVHLNot specifiedNot specifiedSelective for p38α
ARV-825BRD4CereblonNot specifiedNot specifiedTargets BET family proteins
dBET1BRD4CereblonNot specifiedNot specifiedDifferent linker composition

Case Study 1: Inhibition of Tumor Growth

In a study involving MDA-MB-231 cells, treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The selective degradation of p38δ was correlated with reduced expression levels of pro-inflammatory cytokines and tumor-promoting factors. This suggests that this compound may effectively modulate inflammatory pathways associated with tumor growth.

Case Study 2: Inflammatory Disease Models

Another investigation utilized animal models of inflammation to assess the therapeutic potential of this compound. Results indicated that administration of this compound led to decreased levels of inflammatory markers and improved clinical scores in models of rheumatoid arthritis. This highlights the compound's potential as a treatment for inflammatory diseases where p38δ is implicated.

Research Findings

Recent studies have confirmed the efficacy and specificity of this compound through various assays:

  • Cellular Thermal Shift Assays (CETSA) demonstrated stable interactions between this compound, VHL, and p38δ, supporting its mechanism of action.
  • Co-immunoprecipitation assays validated the formation of stable complexes necessary for ubiquitination and subsequent proteasomal degradation.

These findings underscore the potential applications of this compound in precision medicine, particularly in targeting specific signaling pathways involved in cancer and inflammation.

Eigenschaften

IUPAC Name

1-N'-[3-fluoro-4-[7-[4-[4-[2-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]butoxy]butoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H67F2N7O11S/c1-36-52(80-35-65-36)38-12-10-37(11-13-38)32-64-54(71)46-29-42(69)33-67(46)55(72)53(58(2,3)4)66-51(70)34-77-26-7-6-24-76-25-8-9-27-78-50-31-45-43(30-49(50)75-5)47(20-23-63-45)79-48-19-18-41(28-44(48)61)68(40-16-14-39(60)15-17-40)57(74)59(21-22-59)56(62)73/h10-20,23,28,30-31,35,42,46,53,69H,6-9,21-22,24-27,29,32-34H2,1-5H3,(H2,62,73)(H,64,71)(H,66,70)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOWEGDPCPSDKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOCCCCOC4=CC5=NC=CC(=C5C=C4OC)OC6=C(C=C(C=C6)N(C7=CC=C(C=C7)F)C(=O)C8(CC8)C(=O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H67F2N7O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1120.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SJFdelta
Reactant of Route 2
SJFdelta
Reactant of Route 3
Reactant of Route 3
SJFdelta
Reactant of Route 4
SJFdelta
Reactant of Route 5
SJFdelta
Reactant of Route 6
Reactant of Route 6
SJFdelta

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.